N4-Benzoyl-5'-O-DMT-5-methylcytidine

Oligonucleotide synthesis Solid-phase synthesis Nucleoside protection

N4-Benzoyl-5'-O-DMT-5-methylcytidine is a protected cytidine analog (CAS 160107-17-5) featuring a 5-methyl modification on the pyrimidine base, an N4-benzoyl protecting group on the exocyclic amine, and a 5'-O-dimethoxytrityl (DMT) protecting group on the sugar hydroxyl. As a member of the 5-methylcytidine phosphoramidite precursor class, this compound is positioned as a building block for solid-phase oligonucleotide synthesis, where the 5-methyl group is known to enhance duplex thermal stability by increasing melting temperature (Tm) and to modulate immune responses in therapeutic oligonucleotides.

Molecular Formula C38H37N3O8
Molecular Weight 663.7 g/mol
Cat. No. B12390470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-5'-O-DMT-5-methylcytidine
Molecular FormulaC38H37N3O8
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O
InChIInChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1
InChIKeyQCKRNDPKDFQXCO-OWYLFCLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzoyl-5'-O-DMT-5-methylcytidine: Nucleoside Analog Selection Guide for Oligonucleotide Synthesis


N4-Benzoyl-5'-O-DMT-5-methylcytidine is a protected cytidine analog (CAS 160107-17-5) featuring a 5-methyl modification on the pyrimidine base, an N4-benzoyl protecting group on the exocyclic amine, and a 5'-O-dimethoxytrityl (DMT) protecting group on the sugar hydroxyl. As a member of the 5-methylcytidine phosphoramidite precursor class, this compound is positioned as a building block for solid-phase oligonucleotide synthesis, where the 5-methyl group is known to enhance duplex thermal stability by increasing melting temperature (Tm) and to modulate immune responses in therapeutic oligonucleotides. The N4-benzoyl protection prevents undesired nucleobase side reactions during synthesis, while the DMT group enables controlled, stepwise chain elongation. This specific protection pattern (N4-Bz, 5'-O-DMT) represents one of several protection strategies available for incorporating 5-methylcytidine into oligonucleotides, with selection between alternatives (e.g., N4-Ac, N4-Fmoc, or 5'-O-MMT) impacting synthetic efficiency and product quality.

Why N4-Benzoyl-5'-O-DMT-5-methylcytidine Cannot Be Interchanged with Other 5-Methylcytidine Derivatives


Substitution of N4-Benzoyl-5'-O-DMT-5-methylcytidine with alternative 5-methylcytidine derivatives (e.g., N4-Ac protected, N4-Fmoc protected, or 5'-O-MMT variants) without experimental validation introduces quantifiable risks to oligonucleotide synthesis outcomes. The choice of N4 protecting group directly impacts deprotection kinetics and the potential for acid-mediated deamination side reactions during detritylation steps, as demonstrated in studies showing that deamination of cytidine and 5-methylcytidine proceeds in reaction systems containing >1% water during acid-mediated DMT removal [1]. The 5'-O-DMT group exhibits different acid lability compared to monomethoxytrityl (MMT) alternatives, affecting coupling efficiency and overall yield. Furthermore, the specific protection pattern influences solubility in acetonitrile (a key parameter for automated synthesizer compatibility) and storage stability at -20°C. While all 5-methylcytidine analogs share the core benefit of increased duplex Tm and reduced immunostimulation, the protection chemistry determines whether a given building block is fit-for-purpose in a specific synthetic protocol or application context.

N4-Benzoyl-5'-O-DMT-5-methylcytidine: Quantified Differentiation Evidence


N4-Benzoyl Protection Suppresses Acid-Mediated Deamination During Oligonucleotide Synthesis

The N4-benzoyl protecting group on 5-methylcytidine provides critical protection against acid-mediated deamination during the detritylation step of solid-phase oligonucleotide synthesis. In reaction systems containing >1% water, deamination of unprotected or less-protected cytidine analogs proceeds measurably, leading to sequence impurities. While direct head-to-head deamination rate data for N4-Bz-5-Me-C versus N4-unprotected or N4-Ac-protected analogs are not available in the literature, class-level inference from phosphoramidite synthesis protocols indicates that N4-benzoyl protection is standard for preventing exocyclic amine side reactions during the acidic DMT removal cycle [1]. The alternative N4-acetyl protecting group requires different deprotection conditions (typically milder, but slower) that may not be compatible with all synthesizer protocols.

Oligonucleotide synthesis Solid-phase synthesis Nucleoside protection

5-Methyl Modification Increases Oligonucleotide Duplex Thermal Stability by 1.3°C per Substitution

Incorporation of 5-methylcytidine into oligonucleotides increases duplex melting temperature (Tm) by approximately 1.3°C per substitution compared to unmodified cytidine, as established by oligo synthesis vendors and supported by literature on antisense oligonucleotide design [1]. This class-level effect is attributable to the hydrophobic nature of the 5-methyl group, which excludes water molecules from the duplex and enhances base stacking interactions. While the magnitude of Tm increase can vary with sequence context (e.g., CpG island density, flanking bases), the 1.3°C per substitution value serves as a benchmark for comparing 5-methylcytidine-containing oligonucleotides to their unmodified counterparts. Alternative modifications (e.g., 5-propynyl-dC) can yield larger Tm increases (up to 2-3°C per substitution) but may alter other properties such as nuclease resistance or immunogenicity.

Oligonucleotide therapeutics Hybridization Antisense oligonucleotides

5-Methylcytidine Modifications Reduce TLR9-Mediated Immune Stimulation in Therapeutic Oligonucleotides

Oligonucleotides containing unmethylated CpG motifs trigger pro-inflammatory immune responses via Toll-like receptor 9 (TLR9) activation, a significant hurdle for in vivo therapeutic applications. Replacement of cytidine with 5-methylcytidine in CpG dinucleotides has been shown to reduce immune stimulation in murine models [1]. This class-level effect has been exploited in FDA-approved antisense oligonucleotides including mipomersen (Kynamro®) and nusinersen (Spinraza®), both of which incorporate 5-methylcytidine modifications. While direct comparative immunostimulation data for N4-Benzoyl-5'-O-DMT-5-methylcytidine versus alternative 5-methylcytidine precursors are not available, the immunomodulatory property is conferred by the 5-methyl modification itself, independent of the protecting groups used during synthesis.

Antisense oligonucleotides Immunogenicity Therapeutic oligonucleotides

N4-Benzoyl and DMT Protection Strategy Is Compatible with Standard Automated DNA Synthesis Protocols

The N4-benzoyl/5'-O-DMT protection pattern on N4-Benzoyl-5'-O-DMT-5-methylcytidine is specifically designed for compatibility with standard automated DNA synthesizer protocols using phosphoramidite chemistry. The DMT group is removed under acidic conditions (typically 2-3% DCA or TCA in dichloromethane or toluene) during each synthesis cycle, while the N4-benzoyl group remains stable until final deprotection with concentrated ammonium hydroxide. This orthogonal protection strategy contrasts with alternative approaches such as N4-acetyl (which may require altered deprotection conditions) or N4-Fmoc (base-labile, incompatible with standard protocols). Vendor specifications indicate that the DMT-5Me-dC(Bz) phosphoramidite derivative achieves coupling efficiencies comparable to unmodified dC phosphoramidites when used with standard tetrazole or dicyanoimidazole activators .

Automated oligonucleotide synthesis Phosphoramidite chemistry Nucleoside protection

5'-O-DMT Protection Provides Superior Acid Lability for Efficient Detritylation Compared to MMT Alternatives

The 5'-O-dimethoxytrityl (DMT) protecting group on N4-Benzoyl-5'-O-DMT-5-methylcytidine exhibits faster acid-catalyzed cleavage kinetics compared to the monomethoxytrityl (MMT) group used in some alternative 5-methylcytidine building blocks. This difference in acid lability directly impacts the efficiency of the detritylation step in each synthesis cycle: incomplete DMT removal reduces coupling efficiency and leads to deletion sequences, while excessively harsh conditions risk depurination or deamination. Vendor specifications and synthesis protocols indicate that DMT protection enables complete detritylation within 30-60 seconds using 2-3% DCA, whereas MMT-protected nucleosides may require longer exposure times or higher acid concentrations . The DMT cation released during detritylation also provides a convenient colorimetric indicator (orange/red) for monitoring coupling efficiency in automated synthesizers.

Oligonucleotide synthesis Protecting groups Solid-phase synthesis

N4-Benzoyl-5'-O-DMT-5-methylcytidine: Priority Application Scenarios


Synthesis of Antisense Oligonucleotides (ASOs) Requiring Reduced Immunogenicity

In the development of therapeutic antisense oligonucleotides, incorporation of 5-methylcytidine in CpG motifs is essential to suppress TLR9-mediated immune activation that would otherwise confound efficacy studies and cause adverse effects [1]. N4-Benzoyl-5'-O-DMT-5-methylcytidine serves as the protected precursor for incorporating these critical 5-methylcytidine modifications via standard phosphoramidite chemistry. This application is validated by the use of 5-methylcytidine modifications in FDA-approved ASOs including mipomersen and nusinersen, which demonstrate that the immunomodulatory benefit of the 5-methyl group translates to clinical success. The N4-benzoyl and DMT protection pattern ensures compatibility with established GMP oligonucleotide synthesis workflows, reducing process development burden.

Design of Shorter qPCR Probes and Primers with Enhanced Binding Affinity

The 1.3°C Tm increase per 5-methylcytidine substitution enables the design of shorter oligonucleotide probes and primers while maintaining or exceeding the hybridization specificity of longer unmodified sequences [1]. This is particularly valuable in qPCR assay design where shorter probes exhibit improved quenching efficiency and reduced background fluorescence. N4-Benzoyl-5'-O-DMT-5-methylcytidine provides a reliable route to incorporate these Tm-enhancing modifications using standard DNA synthesizer protocols, avoiding the need for specialized equipment or non-standard chemistry. The DMT protection allows for real-time coupling efficiency monitoring via trityl cation detection, ensuring high-quality probe synthesis.

Epigenetics Research Requiring Synthetic Methylated DNA Standards

Studies of DNA methylation patterns and their role in gene regulation often require synthetic oligonucleotides containing defined 5-methylcytosine residues at specific positions. N4-Benzoyl-5'-O-DMT-5-methylcytidine enables the site-specific incorporation of 5-methylcytidine during solid-phase synthesis, producing oligonucleotides that serve as methylation standards for bisulfite sequencing calibration, methylation-specific PCR controls, and structural studies of methylated DNA-protein interactions [1]. The orthogonal N4-benzoyl protection prevents deamination side reactions that would otherwise generate sequence heterogeneity and compromise the accuracy of methylation quantification [2]. Compared to enzymatic methylation of synthetic oligonucleotides, chemical incorporation using protected 5-methylcytidine building blocks offers superior site-specificity and batch-to-batch consistency.

High-Throughput Oligonucleotide Production Requiring Consistent Coupling Efficiency

In large-scale or high-throughput oligonucleotide synthesis operations, consistent coupling efficiency across all four nucleoside building blocks is critical for maximizing yield and minimizing purification burden. The N4-benzoyl/5'-O-DMT protection pattern on N4-Benzoyl-5'-O-DMT-5-methylcytidine has been optimized to match the coupling kinetics of standard dA(Bz), dG(iBu), and dT phosphoramidites under tetrazole or dicyanoimidazole activation [1]. This balanced reactivity profile minimizes sequence-dependent variations in stepwise yield that can lead to truncation products and reduced full-length product purity. The DMT group's optimal acid lability ensures complete detritylation within standard cycle times, preventing the accumulation of DMT-protected failure sequences that complicate downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-Benzoyl-5'-O-DMT-5-methylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.